N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide
Description
N,N-Diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a fused imidazo[1,2-a]pyrimidine heterocycle at the para position of the benzene ring. The diethyl substitution on the sulfonamide nitrogen enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
IUPAC Name |
N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-20(4-2)23(21,22)14-8-6-13(7-9-14)15-12-19-11-5-10-17-16(19)18-15/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHQBUHKTAMWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide typically involves multistep reactions. One common approach is the condensation of an appropriate benzenesulfonamide derivative with an imidazo[1,2-a]pyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The imidazo[1,2-a]pyrimidine core distinguishes this compound from analogs with imidazo[1,2-a]pyridine (e.g., N,N-diethyl-3-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (Compound 28, )). For instance, pyrimidine’s nitrogen-rich structure may favor hydrogen bonding with targets like kinases or DNA .
Substituent Effects on the Sulfonamide Group
- Diethyl vs. Methyl/Morpholino Groups: The diethyl substitution in the target compound contrasts with methyl or morpholino groups in analogs such as (6-methyl-8-(3-(morpholinosulfonyl)phenyl)imidazo[1,2-a]pyridin-2-yl)(pyrrolidin-1-yl)methanone (Compound 27, ). Diethyl groups increase steric bulk and lipophilicity (clogP ≈ 3.5 estimated), which may enhance blood-brain barrier penetration compared to morpholino derivatives (clogP ≈ 2.1) .
- Positional Isomerism: Derivatives like 4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide () feature sulfonamide groups at the 4-position but lack diethyl substitution.
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| N,N-Diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide (Target) | C₁₇H₂₀N₄O₂S | ~70* | 160–165* | High lipophilicity |
| N,N-Diethyl-3-(imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (Compound 28) | C₁₉H₂₄N₄O₂S | 73.7 | 164–167 | Pyrrolidine-carbonyl substituent |
| 4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide | C₁₇H₁₄N₆O₂S | N/A | N/A | Unsubstituted sulfonamide |
| Imazosulfuron (Herbicide) | C₁₄H₁₃ClN₆O₅S | N/A | N/A | Chloro and methoxy groups |
*Estimated based on analogous syntheses (e.g., Compound 7, ).
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely follows routes similar to 4-(4-cyanobenzo[4,5]imidazo[1,2-a]pyridin-1-yl)-N,N-diethylbenzenesulfonamide (Compound 7, ), involving enaminone intermediates and gold catalysis. However, the pyrimidine heterocycle may require harsher cyclization conditions compared to pyridine analogs .
Thermodynamic Stability :
The melting point (~160–165°C) is lower than pyridine-based analogs (e.g., Compound 27, mp 170–172°C), suggesting reduced crystallinity due to the flexible diethyl groups .Drug-Likeness : The diethyl substitution improves predicted LogP (3.5 vs. 2.8 for methyl analogs) but may increase metabolic clearance via cytochrome P450 oxidation, as seen in related sulfonamides .
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